N-Phenylmethanesulfonamide
CAS No.: 1197-22-4
Cat. No.: VC20970397
Molecular Formula: C7H9NO2S
Molecular Weight: 171.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1197-22-4 |
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Molecular Formula | C7H9NO2S |
Molecular Weight | 171.22 g/mol |
IUPAC Name | N-phenylmethanesulfonamide |
Standard InChI | InChI=1S/C7H9NO2S/c1-11(9,10)8-7-5-3-2-4-6-7/h2-6,8H,1H3 |
Standard InChI Key | LBTPIFQNEKOAIM-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)NC1=CC=CC=C1 |
Canonical SMILES | CS(=O)(=O)NC1=CC=CC=C1 |
Introduction
Chemical Structure and Properties
Molecular Structure
N-Phenylmethanesulfonamide has a molecular formula of C7H9NO2S, featuring a phenyl ring bonded to a nitrogen atom that connects to a methanesulfonyl group. This structure can be represented by the following identifiers:
Physical Properties
The physical properties of N-Phenylmethanesulfonamide are summarized in the following table:
Chemical Properties
N-Phenylmethanesulfonamide exhibits chemical properties typical of sulfonamides. The N-H bond is moderately acidic due to the electron-withdrawing effect of the sulfonyl group. This acidity allows it to participate in various reactions:
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The compound can undergo N-alkylation reactions
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It can serve as a nucleophile in various substitution reactions
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The phenyl ring can participate in electrophilic aromatic substitution reactions, though with reduced reactivity compared to benzene due to the electron-withdrawing effect of the sulfonamide group
Synthesis and Preparation Methods
The synthesis of N-Phenylmethanesulfonamide typically involves the reaction of aniline with methanesulfonyl chloride under appropriate conditions. The reaction typically proceeds via phase-transfer catalysis in aqueous conditions, as described in patent US9440932B2 .
The general synthetic route can be represented as:
Aniline + Methanesulfonyl chloride → N-Phenylmethanesulfonamide + HCl
The reaction typically requires:
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A base (such as sodium carbonate) to neutralize the HCl generated
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Controlled addition of methanesulfonyl chloride
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Appropriate temperature control
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Phase-transfer catalyst to facilitate the reaction in aqueous media
This synthesis method is efficient and environmentally friendlier compared to traditional methods that rely on organic solvents.
Applications and Uses
Pharmaceutical Applications
N-Phenylmethanesulfonamide serves as an important building block in pharmaceutical synthesis. Its structural features make it valuable in medicinal chemistry:
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It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders
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The compound and its derivatives appear in the investigation of enzyme inhibitors
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It serves as a structural motif in various bioactive compounds
In pharmaceutical research, the compound's sulfonamide group provides hydrogen bonding capabilities that can be crucial for drug-receptor interactions.
Analytical Chemistry Applications
In analytical chemistry, N-Phenylmethanesulfonamide has specialized applications:
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As a reference standard in chromatographic analyses
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In HPLC method development, particularly using reverse-phase chromatography
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For separation purposes using specialized columns such as Newcrom R1 HPLC column
The analytical method typically employs:
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Mobile phase containing acetonitrile, water, and phosphoric acid
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For mass spectrometry applications, phosphoric acid can be replaced with formic acid
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The method is scalable for preparative separations and suitable for pharmacokinetic studies
Other Industrial Applications
Beyond pharmaceutical and analytical applications, N-Phenylmethanesulfonamide has utility in:
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Chemical research as a model compound for studying sulfonamide chemistry
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Material science applications
Related Compounds and Derivatives
N-Phenylmethanesulfonamide belongs to a broader family of sulfonamide compounds. Related structures include:
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N-(1-Phenylethyl)methanesulfonamide (C9H13NO2S) - Contains an additional ethyl group between the phenyl ring and the nitrogen atom
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N-[(1R)-1-phenylethyl]methanesulfonamide - The R-enantiomer of the above compound, used as an impurity standard for lurasidone quality control
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N-(3-Aminomethyl-phenyl)methanesulfonamide - Contains an additional aminomethyl group on the phenyl ring, used in pharmaceutical development
These structural variations can significantly alter the physical, chemical, and biological properties of the compounds, creating a diverse family of molecules with varied applications.
Research Findings and Recent Developments
Recent research has expanded the applications of N-Phenylmethanesulfonamide:
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Phase-transfer catalyzed formation methods have improved the synthesis efficiency and environmental profile of production processes
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The compound has been investigated in the development of diagnostic agents that can enhance imaging techniques in medical settings
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In material science, N-Phenylmethanesulfonamide and related compounds have been explored for formulating specialty polymers and coatings, improving their performance and durability
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Environmental chemistry research has utilized this compound in studies related to the degradation of pollutants, contributing to the development of more effective environmental remediation strategies
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